Cas no 42479-87-8 ([1,1'-Biphenyl]-4-ol,3-(1,1-dimethylethyl)-)

[1,1'-Biphenyl]-4-ol,3-(1,1-dimethylethyl)- structure
42479-87-8 structure
Product Name:[1,1'-Biphenyl]-4-ol,3-(1,1-dimethylethyl)-
CAS No:42479-87-8
MF:C16H18O
MW:226.313524723053
CID:329586
PubChem ID:162519
Update Time:2025-04-19

[1,1'-Biphenyl]-4-ol,3-(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-ol,3-(1,1-dimethylethyl)-
    • 3-(1,1-dimethylethyl)[1,1'-biphenyl]-4-ol
    • [1,1'-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-
    • KXQMNHRMRRUCCA-UHFFFAOYSA-N
    • 3-(1,1-Dimethylethyl)(1,1'-biphenyl)-4-ol
    • SCHEMBL3565632
    • 42479-87-8
    • 2-t-butyl-4-phenylphenol
    • 4-Biphenylol, 3-tert-butyl-
    • NS00031187
    • (1,1'-Biphenyl)-4-ol, 3-(1,1-dimethylethyl)-
    • EINECS 255-840-2
    • DTXSID7068394
    • Inchi: 1S/C16H18O/c1-16(2,3)14-11-13(9-10-15(14)17)12-7-5-4-6-8-12/h4-11,17H,1-3H3
    • InChI Key: KXQMNHRMRRUCCA-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C2C=CC=CC=2)C=C1C(C)(C)C

Computed Properties

  • Exact Mass: 226.135765193g/mol
  • Monoisotopic Mass: 226.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 20.2Ų
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